molecular formula C18H17N3O5 B11389209 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

Cat. No.: B11389209
M. Wt: 355.3 g/mol
InChI Key: MOPBOBWXXCBPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 3,4-dimethoxyphenyl group at position 4 and a 4-methoxybenzamide moiety at position 2. Its molecular formula is C₁₈H₁₇N₃O₅ (molecular weight: 363.35 g/mol) . The compound’s structure combines electron-donating methoxy groups on both aromatic rings, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

InChI

InChI=1S/C18H17N3O5/c1-23-13-7-4-11(5-8-13)18(22)19-17-16(20-26-21-17)12-6-9-14(24-2)15(10-12)25-3/h4-10H,1-3H3,(H,19,21,22)

InChI Key

MOPBOBWXXCBPCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide typically involves the formation of the oxadiazole ring followed by the attachment of the benzamide moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile. The final step involves the coupling of the oxadiazole intermediate with 4-methoxybenzoyl chloride in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide have demonstrated significant cytotoxic effects against various cancer cell lines. Specifically:

  • Cytotoxic Assays : In vitro studies have shown that similar oxadiazole derivatives exhibit substantial growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) often exceed 70% in treated cells .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the disruption of DNA synthesis and repair mechanisms .

Antidiabetic Activity

Research has also highlighted the potential of oxadiazoles in managing diabetes. Compounds structurally related to this compound have been evaluated for their ability to lower glucose levels in diabetic models:

  • In Vivo Studies : In experiments using Drosophila melanogaster, certain oxadiazole derivatives significantly reduced glucose levels, indicating potential as anti-diabetic agents .

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives are another area of interest:

  • Enzyme Inhibition : Some studies have shown that these compounds can inhibit lipoxygenase activity, which is crucial in inflammatory processes .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step reactions starting from suitable precursors like substituted anilines and carboxylic acids. The synthesis pathway often includes:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Introduction of methoxy groups through methylation or etherification reactions.

Case Studies

Several case studies illustrate the applications and efficacy of this compound:

StudyFocusFindings
Study 1Anticancer ActivitySignificant cytotoxicity against multiple cancer cell lines with PGIs over 70% .
Study 2Antidiabetic EffectsReduction in glucose levels in diabetic models using Drosophila melanogaster .
Study 3Anti-inflammatory ActivityInhibition of lipoxygenase activity indicating potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound belongs to a class of 1,2,5-oxadiazole-based benzamides. Key structural analogs and their differences are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name R1 (Oxadiazole Phenyl) R2 (Benzamide) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 3,4-Dimethoxy 4-Methoxy 363.35 Not reported High methoxy substitution
BH52673 3,4-Dimethoxy 2-Ethoxy 369.37 Not reported Ethoxy substitution at benzamide
Compound 13 3,4-Diethoxy 3-CF₃ ~435.37* 153 Trifluoromethyl group; antiplasmodial activity
Compound 14 3,4-Diethoxy 3-F ~389.37* 250 Fluorine substituent; high thermal stability
N-[4-(4-Methoxyphenyl)... 4-Methoxy 3-Propoxy ~383.40* Not reported Positional isomer of target compound

*Calculated based on molecular formulas.

Key Observations:

Substituent Effects :

  • The 3,4-dimethoxy group on the oxadiazole phenyl ring (target compound) vs. 3,4-diethoxy (compounds 13–14) increases steric bulk and alters electronic properties. Diethoxy groups may enhance lipophilicity .
  • Benzamide Substituents : The 4-methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., -CF₃, -F) in analogs. These substitutions impact dipole moments and binding affinity .

Thermal Stability: Fluorinated analogs (e.g., compound 14) exhibit higher melting points (250°C) compared to non-halogenated derivatives, likely due to stronger intermolecular interactions .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

  • Molecular Formula: C20H21N3O5
  • Molar Mass: 383.4 g/mol
  • CAS Number: 898485-56-8
  • Structure: The compound features a benzamide core substituted with an oxadiazole ring and methoxy groups, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antiproliferative, antioxidative, and antibacterial properties.

Antiproliferative Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values: The compound demonstrated selective activity against breast cancer cell lines (MCF-7) with IC50 values reported in the low micromolar range (1.2–5.3 µM) for structurally similar derivatives .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AMCF-73.1
Compound BHCT 1163.7
Compound CHEK 2935.3

Antioxidative Activity

The antioxidative properties of this compound have been evaluated using various spectroscopic methods. It was found that:

  • Compounds with methoxy and hydroxyl substitutions exhibited enhanced antioxidative activity compared to standard antioxidants like BHT .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole moiety plays a crucial role in mediating these activities through:

  • Inhibition of Cell Proliferation: By inducing apoptosis in cancer cells.
  • Antioxidative Mechanisms: By scavenging free radicals and reducing oxidative stress within cells.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Benzamide Derivatives: A series of benzamide derivatives were synthesized and screened for their ability to inhibit RET kinase activity. Some compounds showed moderate to high potency in inhibiting cell proliferation driven by RET mutations .
  • In Vitro Studies: In vitro studies indicated that certain oxadiazole derivatives exhibited strong antiproliferative activity against MCF-7 cells with IC50 values as low as 1.2 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.